molecular formula C8H12N2O3 B12837329 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester

3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester

Katalognummer: B12837329
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: CDAASYWTBRYRNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester typically involves the cyclocondensation of arylamidoximes with aldehydes. One common method involves the use of manganese dioxide as an oxidizing agent to convert 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole to the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the oxadiazole ring to other functional groups.

    Reduction: Reduction of the oxadiazole ring to form dihydro-oxadiazoles.

    Substitution: Nucleophilic or electrophilic substitution reactions on the oxadiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Wissenschaftliche Forschungsanwendungen

3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.

    1,2,5-Oxadiazole:

    1,3,4-Oxadiazole: Used in medicinal chemistry for its bioactive properties.

Uniqueness

3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H12N2O3

Molekulargewicht

184.19 g/mol

IUPAC-Name

ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-3-5-6-9-7(13-10-6)8(11)12-4-2/h3-5H2,1-2H3

InChI-Schlüssel

CDAASYWTBRYRNY-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NOC(=N1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.